molecular formula C21H21FN2O5S B2645335 Ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 902277-70-7

Ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2645335
CAS No.: 902277-70-7
M. Wt: 432.47
InChI Key: BOCRZCSYMIZTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as Compound A) is a tetrahydropyrimidine derivative characterized by a 4-fluorophenyl substituent at position 4 and a tosylmethyl group at position 4. These substituents impart unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O5S/c1-3-29-20(25)18-17(12-30(27,28)16-10-4-13(2)5-11-16)23-21(26)24-19(18)14-6-8-15(22)9-7-14/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCRZCSYMIZTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H18FN3O4S and a molecular weight of approximately 367.39 g/mol. Its structure features a tetrahydropyrimidine core, which is known for its biological activity, particularly in relation to various therapeutic areas.

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have investigated the potential of this compound as an anticancer agent. The tetrahydropyrimidine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models .
  • Antibacterial Properties
    • The compound's derivatives have also shown promising antibacterial activity. A study highlighted the synthesis of related tetrahydropyrimidines that demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the structure can enhance antimicrobial efficacy .
  • Anti-inflammatory Effects
    • The anti-inflammatory potential of this compound is another area of active research. Certain derivatives have been evaluated for their ability to reduce inflammation markers in animal models, indicating a possible therapeutic role in treating inflammatory diseases .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions including:

  • Biginelli Reaction : This reaction is often utilized for the formation of pyrimidines. It involves the condensation of aldehydes, urea, and β-keto esters under acidic conditions.
  • Sulfonylation : The introduction of the sulfonyl group enhances the compound's solubility and biological activity.

Case Studies

Study ReferenceObjectiveFindings
Evaluate anticancer propertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
Assess antibacterial activityShowed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Investigate anti-inflammatory effectsReduced levels of pro-inflammatory cytokines in treated animal models by up to 60%.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Compound A is distinguished by its 4-fluorophenyl and tosylmethyl groups, which contrast with substituents in analogues (Table 1).

Table 1: Substituent Comparison of Compound A and Analogues
Compound ID Position 4 Substituent Position 6 Substituent 2-Position Reference
Compound A 4-Fluorophenyl [(4-Methylbenzenesulfonyl)methyl] Oxo -
Ethyl 4-(4-methoxyphenyl) 4-Methoxyphenyl Methyl Oxo
Ethyl 4-(2,4-difluorophenyl) 2,4-Difluorophenyl Methyl Thioxo
Ethyl 4-(3,5-bis(CF₃)phenyl) 3,5-Bis(trifluoromethyl)phenyl Methyl Oxo
Ethyl 4-(4-hydroxyphenyl) 4-Hydroxyphenyl Methyl Thioxo

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in Compound A enhances ring electron deficiency compared to methoxy (electron-donating, ) or hydroxyphenyl (hydrogen-bond donor, ) substituents. This affects nucleophilic attack susceptibility and HOMO-LUMO gaps .
  • Its sulfonyl moiety may participate in hydrogen bonding as an acceptor, influencing crystal packing .

Spectral and Crystallographic Data

Table 2: Spectral and Structural Comparisons
Compound ID NMR Shifts (Key Signals) IR Peaks (cm⁻¹) Crystal System/Packing Reference
Compound A Anticipated: δ 7.6–7.8 (tosyl aromatic), δ 1.2 (ethyl CH₃) ~1700 (C=O), ~1350 (S=O) Likely monoclinic (bulky tosyl group) -
Ethyl 4-(4-methoxyphenyl) δ 3.8 (OCH₃), δ 6.9 (aromatic) 1685 (C=O) Not reported
Ethyl 4-(4-hydroxyphenyl) δ 9.3 (OH), δ 5.2 (NH) 1650 (C=S) Monoclinic, hydrogen-bonded ribbons
Ethyl 4-(3,5-bis(CF₃)phenyl) δ 7.8 (CF₃ aromatic) 1730 (C=O) Monoclinic (P2₁/c)

Key Observations :

  • NMR : The tosyl group in Compound A would deshield adjacent protons, with aromatic signals upfield compared to trifluoromethyl analogues .
  • Crystallography : Tosylmethyl’s bulk may disrupt hydrogen-bonded ribbons observed in thioxo analogues (e.g., N–H···S interactions in ), favoring weaker C–H···O interactions instead.

Electronic and Thermodynamic Properties

Theoretical studies on ethyl 4-(3,4-dimethoxyphenyl) analogues (DFT/B3LYP) reveal that EWGs lower HOMO energies, reducing nucleophilicity . Compound A’s fluorophenyl and sulfonyl groups likely further stabilize the LUMO, enhancing electrophilic character.

Biological Activity

Ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 902277-70-7) is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features and biological activity make it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H21FN2O5SC_{21}H_{21}FN_{2}O_{5}S, with a molecular weight of 432.5 g/mol. The compound features a tetrahydropyrimidine core, which is commonly found in biologically active molecules.

PropertyValue
Molecular FormulaC21H21FN2O5SC_{21}H_{21}FN_{2}O_{5}S
Molecular Weight432.5 g/mol
CAS Number902277-70-7
StructureTetrahydropyrimidine core

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in cellular signaling pathways, potentially resulting in therapeutic effects against various diseases.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives with tetrahydropyrimidine structures have shown potent inhibitory activity against tumor cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that tetrahydropyrimidine derivatives significantly inhibited the proliferation of glioma cell lines. The compound's structural modifications were found to enhance its cytotoxic effects against these cancer cells .
  • Enzyme Inhibition : Research has shown that similar compounds can act as inhibitors for certain enzymes involved in cancer progression. This inhibition may contribute to the observed anticancer effects by disrupting metabolic pathways essential for tumor growth .
  • Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and pH .

Comparative Analysis with Similar Compounds

A comparative analysis with other tetrahydropyrimidine derivatives reveals that variations in substituents on the phenyl ring can significantly influence biological activity:

Compound NameBiological Activity
Ethyl 4-(4-chlorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo...Moderate anticancer activity
Ethyl 4-(4-bromophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo...High enzyme inhibition
Ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo...Significant anticancer potential

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

  • Methodological Answer : The Biginelli reaction is a foundational approach for synthesizing tetrahydropyrimidine derivatives. Adaptations include one-pot condensation of substituted aldehydes (e.g., 4-fluorobenzaldehyde), ethyl acetoacetate, and thiourea analogs under acidic conditions (e.g., HCl or p-TsOH catalysis). Post-synthetic sulfonylation at the 6-methyl position using 4-methylbenzenesulfonyl chloride in anhydrous DMF with triethylamine as a base achieves the tosylmethyl substitution . Yield optimization requires strict control of stoichiometry (1:1.2 aldehyde:thiourea ratio) and reflux in ethanol for 8–12 hours.
Key Reaction Parameters
Catalyst: p-TsOH (10 mol%)
Solvent: Ethanol (reflux)
Time: 8–12 hours
Yield Range: 45–68%

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry, with characteristic shifts for the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the tosylmethyl moiety (δ ~2.4 ppm for CH3_3) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemical ambiguities. For example, monoclinic systems (space group P21/cP2_1/c) with unit cell parameters a=12.6876(2)a = 12.6876(2) Å, b=7.3073(1)b = 7.3073(1) Å, c=19.9547(3)c = 19.9547(3) Å, and β = 114.443(1)°$ are typical. Disorder in the sulfonyl group requires refinement with split positions .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 463.12).

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond-length variations) be systematically addressed?

  • Methodological Answer : Discrepancies arise from dynamic disorder or thermal motion. Strategies include:

  • Multi-temperature XRD : Collect data at 100 K to minimize thermal vibrations (e.g., reduced RintR_{\text{int}} from 0.051 to 0.034) .
  • DFT Calculations : Compare experimental bond lengths (e.g., C–S = 1.76 Å) with theoretical values to identify outliers .
  • Twinning Analysis : Apply PLATON’s TWIN law to detect pseudo-merohedral twinning in monoclinic systems .

Q. What strategies improve synthetic yield in multi-step sulfonylation reactions?

  • Methodological Answer :

  • Protection-Deprotection : Use TBSCl to protect reactive hydroxyl groups before sulfonylation, reducing side reactions .

  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours (80°C, 300 W) with a 15% yield increase .

  • Solvent Screening : Anhydrous DMF outperforms THF due to better sulfonyl chloride solubility (yield: 72% vs. 58%) .

    Optimized Sulfonylation Conditions
    Base: Et3_3N (2.5 eq)
    Solvent: DMF (anhydrous)
    Temperature: 0°C → RT (gradual)
    Yield: 68–72%

Q. How to design enzyme inhibition assays targeting this compound’s bioactivity?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., EGFR) due to the fluorophenyl group’s π-π stacking potential .
  • Assay Protocol : Use a fluorescence-based ADP-Glo™ kinase assay with ATP concentrations adjusted to KmK_m values (e.g., 10 µM ATP for EGFR). IC50_{50} values are calculated via nonlinear regression (GraphPad Prism) .
  • Control Experiments : Compare with analogs lacking the tosyl group to isolate sulfonyl contributions to binding affinity .

Data Contradiction Analysis

Q. How to resolve conflicting reports on this compound’s antibacterial efficacy?

  • Methodological Answer : Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) may stem from:

  • Strain Variability : Use ATCC reference strains (e.g., ATCC 25923) to standardize testing .
  • Solubility Limitations : Pre-dissolve in DMSO (≤1% v/v) to avoid precipitation in broth microdilution assays .
  • Metabolic Interference : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess intrinsic activity .

Stability and Handling

Q. What storage conditions prevent decomposition of the sulfonylmethyl moiety?

  • Methodological Answer :

  • Temperature : Store at –20°C under argon to prevent hydrolysis .
  • Light Sensitivity : Use amber vials to block UV-induced radical degradation (t1/2_{1/2} reduced from 6 months to 2 weeks under light) .
  • Hygroscopicity : Add molecular sieves (3 Å) to containers to absorb moisture .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.